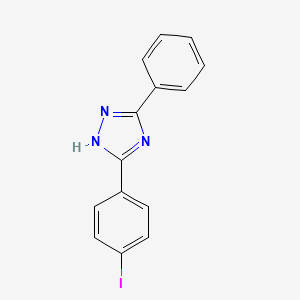
5-(4-iodophenyl)-3-phenyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole is a chemical compound characterized by its unique structure, which includes an iodophenyl group and a phenyl group attached to a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of 4-iodophenylhydrazine with phenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Iodophenol Derivatives: Resulting from oxidation reactions.
Aminotriazole Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its iodine atom allows for easy detection and quantification.
Medicine: The compound has shown potential as an antiviral and anticancer agent. Its ability to interfere with viral replication and induce apoptosis in cancer cells makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.
Mécanisme D'action
The mechanism by which 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can bind to specific enzymes or receptors, leading to the inhibition of their activity. The triazole ring can also interact with DNA, disrupting the replication process in cancer cells.
Comparaison Avec Des Composés Similaires
4-Iodophenol: Similar in structure but lacks the triazole ring.
3-Phenyl-1,2,4-triazole: Lacks the iodophenyl group.
5-(4-Iodophenyl)pentanoic acid: Similar iodophenyl group but different functional group.
Uniqueness: 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole stands out due to its combination of the iodophenyl group and the triazole ring, which provides unique chemical and biological properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H10IN3 |
|---|---|
Poids moléculaire |
347.15 g/mol |
Nom IUPAC |
5-(4-iodophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10IN3/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
Clé InChI |
WVPHGGBIJLHJDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


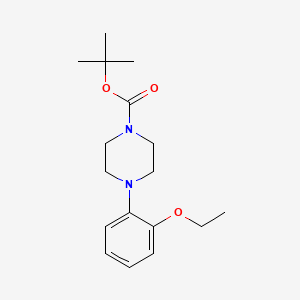
![2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)

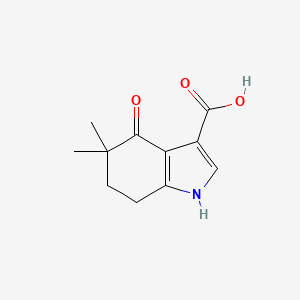
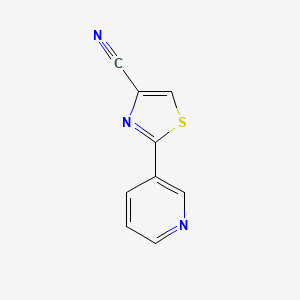
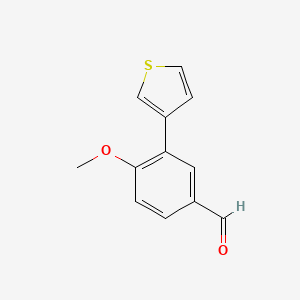

![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)


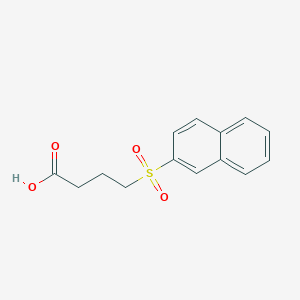


![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
